molecular formula C10H7BrClN B1522409 6-Bromo-7-chloro-8-methylquinoline CAS No. 1033202-16-2

6-Bromo-7-chloro-8-methylquinoline

Cat. No. B1522409
CAS RN: 1033202-16-2
M. Wt: 256.52 g/mol
InChI Key: QWMCRDQMAVQABM-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound contains bromine, chlorine, and a methyl group attached to the quinoline core .


Physical And Chemical Properties Analysis

6-Bromo-7-chloro-8-methylquinoline has a predicted boiling point of 352.2±37.0 °C and a predicted density of 1.591±0.06 g/cm3 . It is advised to be stored at 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

6-Bromo-7-chloro-8-methylquinoline serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure is pivotal in constructing compounds that exhibit significant biological activities, such as antimicrobial, antiviral, and anticancer properties . The versatility of this compound allows for the development of new pharmaceuticals with potential therapeutic benefits.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, 6-Bromo-7-chloro-8-methylquinoline is utilized as a scaffold for drug discovery. It is a fundamental structure for lead compounds in the search for new drugs . The quinoline ring system is a common feature in many pharmacologically active compounds, making it an essential component in the design and optimization of new medications.

Antimicrobial and Antiviral Research

Research indicates that derivatives of quinoline, including 6-Bromo-7-chloro-8-methylquinoline, show promise in developing new antimicrobial and antiviral agents . These compounds can be tailored to target specific pathogens, offering a pathway to novel treatments for infectious diseases.

Anticancer Agent Development

The structural features of 6-Bromo-7-chloro-8-methylquinoline make it a candidate for the development of anticancer agents. Its derivatives are being explored for their potential to inhibit cancer cell growth and proliferation . This research is crucial for advancing cancer treatment options.

Proteomics Research

In the field of proteomics, 6-Bromo-7-chloro-8-methylquinoline is used for research purposes, particularly in studying protein interactions and functions . Its role in proteomics can lead to a better understanding of cellular processes and the development of targeted therapies.

Catalysis in Organic Synthesis

Quinoline compounds are known to act as catalysts in various organic synthesis reactions. The unique structure of 6-Bromo-7-chloro-8-methylquinoline may provide catalytic properties that can be harnessed in synthetic chemistry to facilitate complex reactions .

Environmental Impact Studies

Given the increasing concern over the environmental impact of chemical synthesis, 6-Bromo-7-chloro-8-methylquinoline and its derivatives can be studied for their environmental footprint. Research can focus on developing greener synthesis methods and assessing the compound’s biodegradability and toxicity .

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Bromo-7-chloro-8-methylquinoline . In case of accidental ingestion or inhalation, immediate medical attention is recommended .

properties

IUPAC Name

6-bromo-7-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-9(12)8(11)5-7-3-2-4-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMCRDQMAVQABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674519
Record name 6-Bromo-7-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033202-16-2
Record name 6-Bromo-7-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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